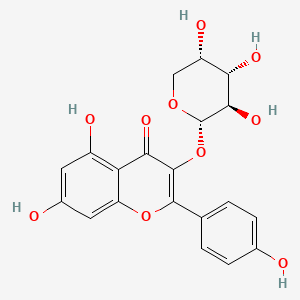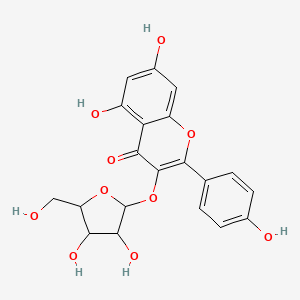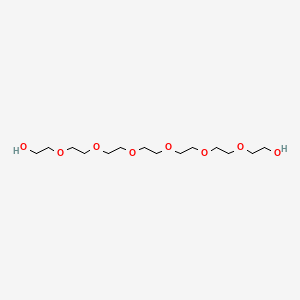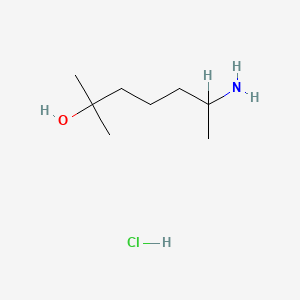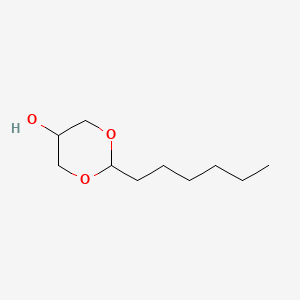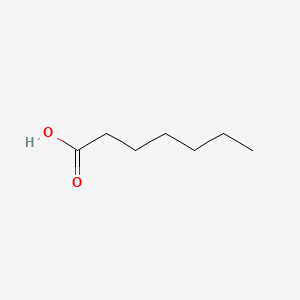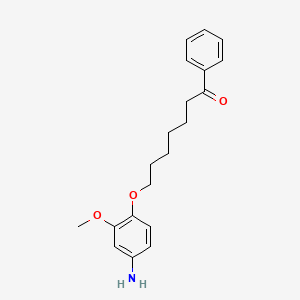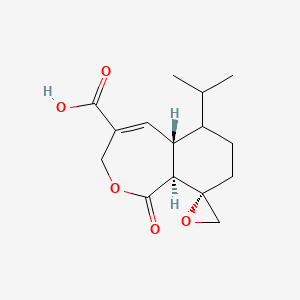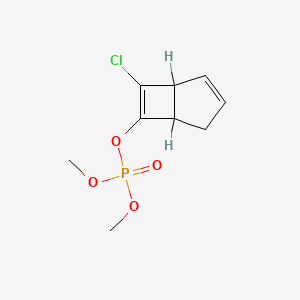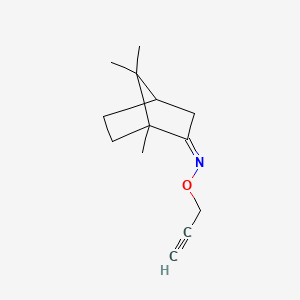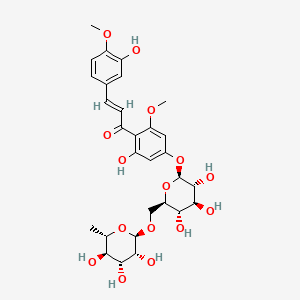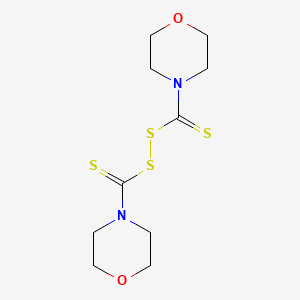
Dimorpholinethiuram disulfide
説明
Dimorpholinethiuram disulfide is a compound with the molecular formula C10H16N2O2S4 . It is also known by other names such as Bis (morpholinothiocarbonyl) disulfide and 4-Morpholinethiocarbonyl disulfide .
Synthesis Analysis
Traditionally, thiuram disulfides are synthesized in two steps: a condensation reaction of secondary amine and carbon disulfide (CS2) to form dithiocarbamate, and an oxidation reaction of the dithiocarbamate to form a disulfide bond . A microfluidic electrosynthesis method has been proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators .Molecular Structure Analysis
The molecular weight of Dimorpholinethiuram disulfide is 324.5 g/mol . It contains total 35 bond(s); 19 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 2 (thio-) carbamate(s) (aliphatic), 2 ether(s) (aliphatic) and 1 disulfide(s) .Chemical Reactions Analysis
The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts . This method prevents solid deposition by introducing liquid–liquid Taylor flow into the microchannel, and promotes the synthesis efficiency of thiuram disulfides with the enlargement of the electrode-specific surface area .科学的研究の応用
Green Chemistry
Dimorpholinethiuram disulfide plays a significant role in green chemistry . It is used in the electrolytic approach to sodium dithiocarbamates based on a microfluidic reactor for the green synthesis of thiuram disulfides . This method avoids the over-oxidation of sodium dithiocarbamates and the generation of waste salts .
Free Radical Initiators
Thiuram disulfides, including Dimorpholinethiuram disulfide, are highly efficient free radical initiators . They rapidly decompose into free radicals when heated . This property makes them useful in various chemical reactions, such as C–S coupling reactions, oxidative-addition reactions, and free radical polymerization reactions .
Medicine
Thiuram disulfides were once developed as medicines to cure chronic alcohol dependence .
Rubber Industry
In the rubber industry, thiuram disulfides are normally applied as vulcanization accelerators .
Agriculture
Thiuram disulfides are also used as fungicides and animal repellents in agriculture .
Research Material Supply
Dimorpholinethiuram disulfide is available for sale for scientific research . It is used as a building block in various research applications .
Stimulus-Response Materials
Thiol- and disulfide-based materials, including Dimorpholinethiuram disulfide, are used in the creation of soft and self-assembling materials . The interconversion of the thiol and disulfide groups initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
Microfluidic Electrosynthesis
Dimorpholinethiuram disulfide is used in microfluidic electrosynthesis . This method prevents solid deposition by introducing liquid–liquid Taylor flow into the microchannel, and promotes the synthesis efficiency of thiuram disulfides .
作用機序
Target of Action
The primary target of Dimorpholinethiuram disulfide is aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .
Mode of Action
Dimorpholinethiuram disulfide acts by inhibiting ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism, causing an accumulation of acetaldehyde in the blood . This leads to a highly unpleasant reaction when alcohol is consumed, known as the disulfiram-alcohol reaction .
Biochemical Pathways
The inhibition of ALDH affects the alcohol metabolism pathway . Under normal conditions, alcohol is metabolized into acetaldehyde, which is then converted into acetic acid by ALDH. The inhibition of aldh by dimorpholinethiuram disulfide prevents this conversion, leading to an accumulation of acetaldehyde .
Pharmacokinetics
It is known that the compound has a very short half-life in the bloodstream, which limits its clinical application .
Result of Action
The accumulation of acetaldehyde in the blood due to the action of Dimorpholinethiuram disulfide results in a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction includes flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .
Action Environment
The action of Dimorpholinethiuram disulfide can be influenced by environmental factors. For instance, the compound contains a disulfide bond that is readily reduced by the free sulfhydryl groups of proteins via the thiol–disulfide exchange reaction . This irreversible reaction covalently modifies cysteine residues on target enzymes, causing the inhibition of the enzymatic function . Therefore, the presence of reducing agents in the environment could potentially affect the stability and efficacy of Dimorpholinethiuram disulfide.
将来の方向性
While specific future directions for Dimorpholinethiuram disulfide were not found, there is ongoing research into the use of thiuram disulfides in various applications . For example, therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Disulfide bonds play a critical role in the pharmaceutical and biological properties of peptides .
特性
IUPAC Name |
morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYOWPPMNSLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052471 | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimorpholinethiuram disulfide | |
CAS RN |
729-46-4 | |
| Record name | Bis(morpholinothiocarbonyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINETHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





